3-Chloro-2,6-dimethylpyridine
Overview
Description
3-Chloro-2,6-dimethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and two methyl groups at the second and sixth positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . Another method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of this compound can yield 2,6-dimethylpyridine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as H2O2 or m-CPBA in solvents like acetonitrile (CH3CN) are typical.
Reduction: Reducing agents like LiAlH4 in ether solvents are employed.
Major Products:
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: 2,6-dimethylpyridine.
Scientific Research Applications
3-Chloro-2,6-dimethylpyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2,6-dimethylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dimethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-methylpyridine: Similar structure but with only one methyl group, leading to different steric and electronic properties.
2,6-Dichloropyridine: Contains two chlorine atoms, resulting in distinct reactivity patterns.
Uniqueness: 3-Chloro-2,6-dimethylpyridine is unique due to the combination of its chlorine and methyl substituents, which confer specific reactivity and steric properties. This makes it particularly useful in selective chemical transformations and industrial applications .
Properties
IUPAC Name |
3-chloro-2,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDVEZEFRURCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343203 | |
Record name | 3-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2405-06-3 | |
Record name | 3-Chloro-2,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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